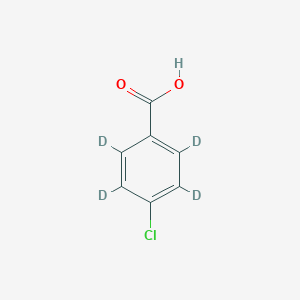

4-Chlorobenzoic Acid-d4

カタログ番号 B032906

分子量: 160.59 g/mol

InChIキー: XRHGYUZYPHTUJZ-RHQRLBAQSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US07119234B2

Procedure details

In a 100 gallon stainless steel reactor was charged pinacolone (154.5 kg, 94% pure, 1453 moles), methyltributylammonium chloride (1.09 kg, 75% aqueous solution, 3.47 moles) and water (2.23 kg) and the reactor contents were heated to 40° C. Melted p-chlorobenzaldehyde (109.1 kg, 97.5% pure, 757.1 moles) addition was then started at a rate of 1.82 kg/min (the complete addition therefore took 60 minutes). Ten minutes after the start of the addition of the aldehyde, NaOH (12.36 kg, 50 wt % aqueous solution, 154.5 moles) addition was started at a rate of 0.41 kg/min (the complete addition therefore took 30 minutes). After the addition of the aldehyde was complete, the reactor temperature was increased to 60° C. and heated at that temperature for 3 hours. At that point analysis of the reaction mixture by LC (after negecting the pinacolone and a small amount of p-chlorobenzoic acid formed by air oxidation of the p-chlorobenzaldehyde) indicated that the organic phase contained 96.3% Phenyl aldol and 0.3% unreacted p-chlorobenzaldehyde. The reaction mixture was neutralized with 36% aqueous hydrochloric acid till pH 8.0 and the phases were allowed to settle. The aqueous (lower) phase was discarded and the organic phase was subjected to distillation under reduced pressure to recover all the excess pinacolone. The residue (166.1 kg) was the product Phenyl aldol and was found to be 96.8% pure which translates to a yield of 95.4% based on p-chlorobenzaldehyde.

[Compound]

Name

aldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

aldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Name

Identifiers

|

REACTION_CXSMILES

|

CC(=[O:7])C(C)(C)C.[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][CH:10]=1.[OH-].[Na+]>[Cl-].C[N+](CCCC)(CCCC)CCCC.O>[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]([OH:7])=[O:14])=[CH:11][CH:10]=1.[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][CH:10]=1 |f:2.3,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

154.5 kg

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(C)(C)C)=O

|

|

Name

|

|

|

Quantity

|

1.09 kg

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].C[N+](CCCC)(CCCC)CCCC

|

|

Name

|

|

|

Quantity

|

2.23 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

109.1 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=O)C=C1

|

Step Three

[Compound]

|

Name

|

aldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

12.36 kg

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

[Compound]

|

Name

|

aldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(C)(C)C)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the complete addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the complete addition

|

WAIT

|

Type

|

WAIT

|

|

Details

|

therefore took 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reactor temperature was increased to 60° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated at that temperature for 3 hours

|

|

Duration

|

3 h

|

Outcomes

Product

Details

Reaction Time |

60 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C(=O)O)C=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C=O)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07119234B2

Procedure details

In a 100 gallon stainless steel reactor was charged pinacolone (154.5 kg, 94% pure, 1453 moles), methyltributylammonium chloride (1.09 kg, 75% aqueous solution, 3.47 moles) and water (2.23 kg) and the reactor contents were heated to 40° C. Melted p-chlorobenzaldehyde (109.1 kg, 97.5% pure, 757.1 moles) addition was then started at a rate of 1.82 kg/min (the complete addition therefore took 60 minutes). Ten minutes after the start of the addition of the aldehyde, NaOH (12.36 kg, 50 wt % aqueous solution, 154.5 moles) addition was started at a rate of 0.41 kg/min (the complete addition therefore took 30 minutes). After the addition of the aldehyde was complete, the reactor temperature was increased to 60° C. and heated at that temperature for 3 hours. At that point analysis of the reaction mixture by LC (after negecting the pinacolone and a small amount of p-chlorobenzoic acid formed by air oxidation of the p-chlorobenzaldehyde) indicated that the organic phase contained 96.3% Phenyl aldol and 0.3% unreacted p-chlorobenzaldehyde. The reaction mixture was neutralized with 36% aqueous hydrochloric acid till pH 8.0 and the phases were allowed to settle. The aqueous (lower) phase was discarded and the organic phase was subjected to distillation under reduced pressure to recover all the excess pinacolone. The residue (166.1 kg) was the product Phenyl aldol and was found to be 96.8% pure which translates to a yield of 95.4% based on p-chlorobenzaldehyde.

[Compound]

Name

aldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

aldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Name

Identifiers

|

REACTION_CXSMILES

|

CC(=[O:7])C(C)(C)C.[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][CH:10]=1.[OH-].[Na+]>[Cl-].C[N+](CCCC)(CCCC)CCCC.O>[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]([OH:7])=[O:14])=[CH:11][CH:10]=1.[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][CH:10]=1 |f:2.3,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

154.5 kg

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(C)(C)C)=O

|

|

Name

|

|

|

Quantity

|

1.09 kg

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].C[N+](CCCC)(CCCC)CCCC

|

|

Name

|

|

|

Quantity

|

2.23 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

109.1 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=O)C=C1

|

Step Three

[Compound]

|

Name

|

aldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

12.36 kg

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

[Compound]

|

Name

|

aldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(C)(C)C)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the complete addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the complete addition

|

WAIT

|

Type

|

WAIT

|

|

Details

|

therefore took 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reactor temperature was increased to 60° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated at that temperature for 3 hours

|

|

Duration

|

3 h

|

Outcomes

Product

Details

Reaction Time |

60 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C(=O)O)C=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C=O)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |